molecular formula C15H29N3O2 B2661749 (1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate CAS No. 1956370-76-5

(1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate

Cat. No. B2661749
CAS RN: 1956370-76-5
M. Wt: 283.416
InChI Key: KMSUEKPAMUWBFM-JOCQHMNTSA-N
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Description

“(1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate” is a chemical compound with the CAS Number: 1956370-76-5. It has a molecular weight of 283.41 . The compound is a pale-yellow to yellow-brown solid at room temperature .


Molecular Structure Analysis

The compound has the IUPAC name tert-butyl ((1r,4r)-4- (piperazin-1-yl)cyclohexyl)carbamate . Its InChI Code is 1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18/h12-13,16H,4-11H2,1-3H3,(H,17,19)/t12-,13- .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

Compounds with tert-butyl, piperazine, and carbamate groups are frequently synthesized for their potential applications in medicinal chemistry and material science. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and characterized, showing the importance of precise synthetic strategies to obtain compounds with desired structural and chemical properties for further applications in biological studies (Sanjeevarayappa et al., 2015).

Crystal Structure Analysis

The analysis of crystal structures of related compounds provides insights into their molecular conformation, stability, and potential for interactions in complex systems. For instance, the molecular and crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate has been reported, emphasizing the role of crystallography in understanding the physicochemical properties of novel synthetic compounds (Mamat et al., 2012).

Biological Evaluation

Derivatives of tert-butyl piperazine-carboxylates have been evaluated for their antibacterial, anthelmintic, and antifungal activities, demonstrating the relevance of these compounds in developing new therapeutic agents. For example, synthesis, characterization, and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were conducted, highlighting their moderate activity against specific microorganisms (Kulkarni et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning”. It has the hazard statement H302, which means it is harmful if swallowed . The precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .

properties

IUPAC Name

tert-butyl N-(4-piperazin-1-ylcyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18/h12-13,16H,4-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSUEKPAMUWBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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